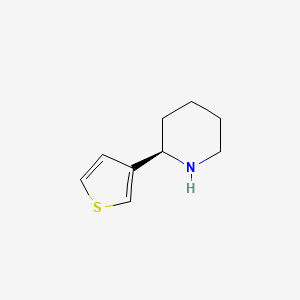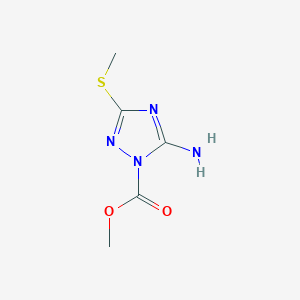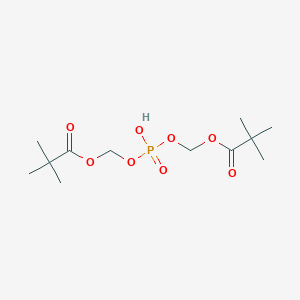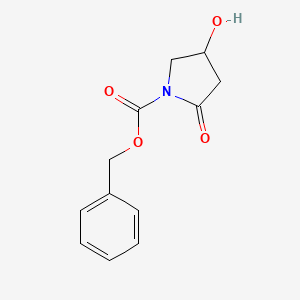
2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions One common approach is to start with the nicotinic acid derivative, which undergoes chlorination to introduce the chlorine atom at the 2-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinic acid moiety can bind to receptors or enzymes, modulating their activity. This binding can lead to changes in cellular pathways, influencing biological processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxylic acid: Shares the nicotinic acid moiety but lacks the pyrrolidine and phenyl groups.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but differs in the rest of the structure.
Uniqueness
2-Chloro-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C17H15ClN2O3 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-chloro-5-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H15ClN2O3/c18-16-14(17(22)23)7-11(9-20-16)12-3-1-2-4-13(12)15(21)10-5-6-19-8-10/h1-4,7,9-10,19H,5-6,8H2,(H,22,23) |
Clave InChI |
VXQQWHLJPKNOTM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(N=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)

![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)


![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)



![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)



